6-(Thiophen-2-yl)piperidine-2-carboxylic acid
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Overview
Description
6-(Thiophen-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)piperidine-2-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
6-(Thiophen-2-yl)pyridine-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid: Features a pyridazine ring instead of a piperidine ring
Uniqueness
6-(Thiophen-2-yl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for derivatization.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-thiophen-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h2,5-8,11H,1,3-4H2,(H,12,13) |
InChI Key |
SXTZUMYWXCTLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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